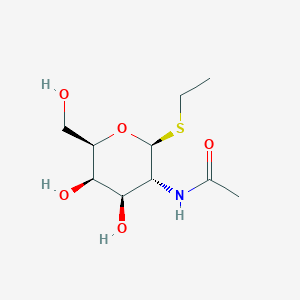

Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside

Description

Historical Development and Classification of Thioglycosides

The development of thioglycosides as a distinct class of compounds within carbohydrate chemistry represents a significant advancement in glycoside research that began over a century ago. The foundational work on thioglycosides can be traced back to 1909 when Fischer first introduced these sulfur-containing analogs of traditional glycosides. This early discovery established the conceptual framework for understanding how the replacement of oxygen with sulfur in glycosidic bonds could fundamentally alter the chemical and biological properties of carbohydrate derivatives.

Thioglycosides belong to the broader category of glycosides, which are molecules composed of a sugar moiety linked to a non-sugar component through a glycosidic bond. The defining characteristic of thioglycosides is the presence of a sulfur atom in place of the typical oxygen atom in the glycosidic linkage, creating what is formally known as an S-glycosidic bond. This structural modification places thioglycosides within a specialized classification system that distinguishes them from other types of glycosidic linkages, including oxygen-linked glycosides, nitrogen-linked glycosylamines, and carbon-linked glycosyl compounds.

The classification of thioglycosides has evolved significantly as researchers have developed more sophisticated understanding of their unique properties and potential applications. Modern classification systems recognize thioglycosides as a distinct subclass characterized by their enhanced stability against enzymatic hydrolysis and their ability to serve as metabolic decoys in biological systems. Recent investigations have demonstrated that thioglycosides exhibit markedly different biological activities compared to their oxygen-linked counterparts, with studies showing that they are ten times more effective at inhibiting glycan biosynthesis in mammalian cells.

The historical progression of thioglycoside research has been marked by several key developmental phases, beginning with basic synthetic methodologies and advancing to sophisticated applications in glycobiology and medicinal chemistry. Early synthetic approaches focused on establishing reliable methods for forming the sulfur-carbon bond characteristic of thioglycosides, while contemporary research has expanded to explore their potential as therapeutic agents and research tools for studying carbohydrate metabolism.

Chemical Identity and Nomenclature of Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside

The compound this compound represents a sophisticated example of thioglycoside chemistry, incorporating multiple functional groups that contribute to its unique properties and biological activities. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and provides detailed information about its structural organization and stereochemical configuration.

The complete chemical name reflects several critical structural features that distinguish this compound from other thioglycosides. The "ethyl" designation indicates the presence of an ethyl group attached to the sulfur atom in the thioglycosidic linkage, while "2-acetamido-2-deoxy" specifies the modification at the second carbon position of the galactose ring, where a hydroxyl group has been replaced with an acetamido functional group. The "beta-D-galactopyranoside" portion of the name indicates that the compound is based on the beta anomer of D-galactose in its pyranose ring form.

Related compounds in the literature include ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside, which carries additional acetyl protecting groups and has the molecular formula C₁₆H₂₅NO₈S with a molecular weight of 391.4 grams per mole. The Chemical Abstracts Service registry number for the acetylated derivative is 144218-98-4, while the compound maintains the identifier MFCD31814466 in chemical databases.

The nomenclature system also provides important stereochemical information through the use of D and L designations, as well as alpha and beta anomeric configurations. The beta configuration indicates that the ethylthio group is oriented in the equatorial position relative to the galactose ring, which has significant implications for the compound's biological activity and stability properties. This stereochemical arrangement contributes to the compound's ability to interact with specific biological targets while maintaining resistance to enzymatic degradation.

Fundamental Molecular Properties and Structural Characteristics

The molecular architecture of this compound exhibits several distinctive characteristics that contribute to its unique chemical and biological properties. The compound's structure can be analyzed through examination of its constituent functional groups, stereochemical configuration, and three-dimensional conformation, all of which influence its behavior in biological systems and synthetic applications.

The galactose backbone of the compound adopts the characteristic pyranose ring conformation, which provides structural stability through the formation of a six-membered ring containing one oxygen atom. This cyclic structure is maintained through intramolecular interactions and contributes to the compound's overall stability under physiological conditions. The presence of the acetamido group at the 2-position introduces both steric and electronic effects that influence the compound's interactions with biological targets and its resistance to enzymatic modifications.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Thioglycosidic Linkage | Sulfur atom replacing oxygen in glycosidic bond | Enhanced stability against hydrolysis |

| Acetamido Group | N-acetyl modification at C-2 position | Increased biological activity and selectivity |

| Beta Configuration | Equatorial orientation of ethylthio group | Improved enzyme recognition and binding |

| Pyranose Ring | Six-membered cyclic structure | Structural stability and conformational rigidity |

The sulfur atom in the thioglycosidic linkage represents perhaps the most significant structural feature of the compound, as it fundamentally alters the electronic properties of the glycosidic bond compared to traditional oxygen-linked glycosides. The larger atomic radius of sulfur compared to oxygen results in a longer carbon-sulfur bond length, which affects the overall geometry of the molecule and its interactions with biological targets. This structural modification contributes to the compound's enhanced resistance to enzymatic hydrolysis by glycosidases, which typically cleave oxygen-glycosidic bonds but show reduced activity against sulfur-containing analogs.

The acetamido functional group at the 2-position of the galactose ring introduces additional complexity to the compound's structure and properties. This modification involves the replacement of a hydroxyl group with an acetylamino group, which significantly alters the hydrogen bonding patterns and electrostatic properties of the molecule. The acetamido group can participate in both hydrogen bonding as a donor through its amide nitrogen and as an acceptor through its carbonyl oxygen, creating additional opportunities for specific interactions with biological targets.

Conformational analysis of the compound reveals that the pyranose ring predominantly adopts the chair conformation, which minimizes steric interactions between substituents and provides optimal stability. The beta anomeric configuration places the ethylthio group in an equatorial position, which is generally more stable than the corresponding axial orientation and contributes to the compound's biological activity through improved recognition by carbohydrate-binding proteins and enzymes.

Comparison with Native O-Galactopyranosides: Structural Variations

The structural differences between this compound and its oxygen-linked counterparts represent fundamental variations that significantly impact chemical reactivity, biological activity, and metabolic stability. These differences extend beyond the simple replacement of oxygen with sulfur and encompass changes in bond length, electronic distribution, and overall molecular geometry that influence the compound's behavior in biological systems.

The most immediately apparent difference lies in the nature of the glycosidic linkage itself, where the carbon-sulfur bond in thioglycosides exhibits distinct characteristics compared to the carbon-oxygen bond in traditional galactopyranosides. The carbon-sulfur bond length is approximately 1.81 Ångströms, compared to the carbon-oxygen bond length of approximately 1.43 Ångströms in oxygen-linked glycosides. This increased bond length results in altered molecular geometry and affects the compound's ability to fit into enzyme active sites and binding pockets of carbohydrate-recognition proteins.

| Property | Thioglycoside | O-Glycoside | Functional Impact |

|---|---|---|---|

| Bond Length | C-S: ~1.81 Å | C-O: ~1.43 Å | Altered molecular geometry |

| Electronegativity | Sulfur: 2.58 | Oxygen: 3.44 | Different charge distribution |

| Hydrolysis Resistance | High | Moderate | Enhanced metabolic stability |

| Enzyme Recognition | Modified | Native | Selective biological activity |

The electronic properties of the thioglycosidic linkage also differ significantly from those of oxygen-linked glycosides due to the lower electronegativity of sulfur compared to oxygen. This difference affects the polarization of the glycosidic bond and influences the compound's interactions with biological targets. The reduced electronegativity of sulfur results in a less polarized carbon-sulfur bond, which contributes to the enhanced stability of thioglycosides against acid-catalyzed hydrolysis and enzymatic cleavage by glycosidases.

Research has demonstrated that thioglycosides exhibit markedly different biological properties compared to their oxygen-linked analogs, particularly in their ability to function as metabolic inhibitors and decoys in carbohydrate biosynthesis pathways. Studies have shown that thioglycosides are approximately ten times more effective than oxygen-linked glycosides at inhibiting glycan biosynthesis in mammalian cells, a difference attributed to their enhanced resistance to enzymatic degradation and their ability to accumulate in cellular compartments where glycan synthesis occurs.

The acetamido modification at the 2-position represents another significant structural variation that distinguishes this thioglycoside from simple galactopyranosides. This modification not only alters the compound's physicochemical properties but also introduces additional sites for molecular recognition and binding interactions. The presence of the acetamido group enhances the compound's ability to mimic natural glycan structures while maintaining the enhanced stability conferred by the thioglycosidic linkage.

Comparative studies have revealed that the combination of the thioglycosidic linkage and the acetamido modification results in compounds that exhibit enhanced selectivity for specific biological targets compared to either modification alone. This selectivity is particularly evident in studies of bacterial glycan biosynthesis, where thioglycosides based on rare bacterial monosaccharides demonstrated selective inhibition of pathogenic bacteria while showing minimal effects on beneficial bacteria or mammalian cells.

Significance in Carbohydrate Chemistry and Glycobiology Research

The significance of this compound in contemporary carbohydrate chemistry and glycobiology research extends far beyond its role as a simple structural analog of natural glycosides. This compound and related thioglycosides have emerged as powerful tools for investigating fundamental questions in glycobiology, including the mechanisms of glycan biosynthesis, the role of carbohydrates in cellular recognition processes, and the development of novel therapeutic strategies targeting carbohydrate-mediated biological processes.

The compound's utility as a research tool stems primarily from its ability to function as a metabolic decoy that can interfere with natural glycan biosynthesis pathways while resisting enzymatic degradation. This property has made thioglycosides invaluable for studies aimed at understanding the functional roles of specific glycan structures in biological systems. Researchers have utilized these compounds to selectively perturb glycan biosynthesis and observe the resulting effects on cellular function, providing insights into structure-function relationships that would be difficult to obtain through other experimental approaches.

Recent investigations have highlighted the potential of thioglycosides as selective inhibitors of bacterial glycan biosynthesis, opening new avenues for antibiotic development and the study of bacterial pathogenesis. Studies have demonstrated that thioglycosides based on rare bacterial monosaccharides can selectively target pathogenic bacteria while leaving beneficial bacteria and mammalian cells unaffected, a selectivity profile that makes them attractive candidates for the development of precision antimicrobial therapies.

The compound's significance in glycobiology research is further enhanced by its ability to modulate inflammatory processes through interference with selectin-mediated cell adhesion pathways. Research has shown that thioglycosides can reduce the expression of sialyl Lewis-X epitopes on cell surfaces and inhibit leukocyte rolling on selectin substrates, leading to decreased inflammatory cell accumulation in tissue models. These findings have important implications for understanding inflammatory diseases and developing novel anti-inflammatory strategies.

| Research Application | Mechanism | Significance |

|---|---|---|

| Metabolic Decoy Studies | Interference with glycan biosynthesis | Understanding glycan function |

| Bacterial Inhibition | Selective targeting of pathogen glycans | Antibiotic development |

| Inflammation Research | Selectin pathway modulation | Anti-inflammatory therapy |

| Structural Biology | Enzyme-substrate interactions | Mechanistic insights |

The development of efficient synthetic methods for preparing thioglycosides has also contributed to their growing importance in carbohydrate chemistry research. Advanced synthetic approaches, including triflic acid-mediated thioglycosylation reactions, have enabled researchers to prepare diverse thioglycoside libraries for systematic structure-activity relationship studies. These synthetic advances have facilitated the exploration of thioglycoside chemical space and the identification of compounds with optimized properties for specific research applications.

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDKHCZSFYJVMF-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857962 | |

| Record name | Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95074-13-8 | |

| Record name | Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside is a thioglycoside derivative of galactose, which has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the use of thioglycosylation methods. For instance, the compound can be synthesized from 2-acetamido-2-deoxy-beta-D-galactopyranose through the introduction of a thiol group, followed by acetylation to protect hydroxyl groups. This process often yields a variety of functionalized derivatives that can be used as intermediates in further synthetic applications .

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of thioglycosides, including this compound. Research indicates that derivatives of this compound may act as glycosyl donors in the synthesis of glycosphingolipids, which have been associated with antitumor activity. For example, glycosphingolipids synthesized from such thioglycosides have shown promise as anticancer agents , particularly in targeting specific cancer cell lines .

Enzymatic Hydrolysis

The enzymatic hydrolysis of thioglycosides plays a crucial role in their biological activity. Enzymes such as lipases can catalyze the hydrolysis of these compounds, leading to the formation of biologically active intermediates. This process not only enhances the availability of active compounds but also allows for the generation of neo-glycoproteins and glycolipids with potential therapeutic applications .

Case Studies

-

Glycosphingolipid Synthesis :

A study demonstrated that this compound could be utilized in the synthesis of sialylated glycosphingolipids , which exhibited significant cytotoxic effects against cancer cells. The incorporation of sialic acid into these structures improved their interaction with cell surface receptors, enhancing their therapeutic efficacy . -

Anticancer Agent Development :

Another investigation focused on synthesizing a series of glycosylated compounds derived from this compound. These compounds were tested against various cancer cell lines, revealing that certain derivatives exhibited potent antiproliferative effects, suggesting their potential as leads for new anticancer drugs .

Data Tables

| Compound Name | Yield (%) | Biological Activity |

|---|---|---|

| This compound | 75 | Anticancer (in vitro) |

| Sialylated Glycosphingolipid derived from above | 61 | Cytotoxicity against cancer cells |

| Glycoconjugates synthesized using this compound | Varies | Potential anticancer agents |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that thioglycosides, including ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside, exhibit potential anticancer properties. Research suggests that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for developing new anticancer therapies.

1.2 Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. The presence of the thio group enhances its interaction with biological membranes, potentially leading to increased efficacy against various pathogens .

Glycoscience Applications

2.1 Glycosylation Reactions

this compound serves as a glycosyl donor in glycosylation reactions. It can participate in the synthesis of complex oligosaccharides and glycoconjugates, which are essential in studying glycan structures and functions in biological systems .

2.2 Building Blocks for Synthesis

This compound is utilized as a versatile building block for synthesizing other functionalized derivatives. Its ability to act as both a glycosyl donor and acceptor allows chemists to create a variety of glycosides necessary for research in carbohydrate chemistry .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Anomeric Position

(a) Ethylthio vs. Methyl/Benzyl Groups

- Ethyl 2-acetamido-2-deoxy-1-thio-β-D-galactopyranoside: The ethylthio group enhances stability and reactivity as a glycosyl donor due to the sulfur atom’s superior leaving-group ability compared to oxygen. This makes it ideal for glycosylation reactions .

- Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside (CAS 6082-22-0): The methyl glycoside has an α-configuration and lacks the thio group, rendering it less reactive in glycosyl transfer but more stable under acidic conditions. Molecular weight: 235.23 g/mol .

- Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside (CAS 3554-93-6): The benzyl group provides steric protection, making this compound useful as a synthetic intermediate. However, its aromatic substituent may reduce solubility in aqueous systems. Molecular weight: 311.33 g/mol .

(b) Aminoethyl and Fluorescent Derivatives

- 2-Aminoethyl 2-acetamido-2-deoxy-β-D-galactopyranoside: This derivative introduces a primary amine at the anomeric position, enabling conjugation to polymers or probes. Synthesized via SnCl4-catalyzed glycosylation, it achieves a 58% yield over three steps and is used in glycopolymer studies .

- 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranoside (CAS 36476-29-6): The umbelliferyl group confers fluorescence, making this derivative a substrate for enzymatic assays (e.g., galactosidase activity monitoring). Molecular weight: ~365 g/mol .

Configuration and Stereochemical Differences

- β vs. α Anomeric Configuration: The β-configuration in GalNAcβSEt is critical for enzyme recognition in glycan synthesis, as seen in its role in forming β-linked disaccharides . α-Configured analogs (e.g., methyl or benzyl derivatives) are often metabolic inhibitors or probes due to their resistance to hydrolysis by β-specific enzymes .

- D vs. L Stereoisomers :

Functional Group Modifications

- Acetamido vs. Azido/Trichloroacetyl Groups: GalNAcβSEt’s acetamido group at C2 mimics natural N-acetylgalactosamine residues, facilitating biomimetic glycan assembly . Derivatives like ethyl 4,6-di-O-benzyl-2-deoxy-2-[(2,2,2-trichloroacetyl)amino]-1-thio-β-D-galactopyranoside use trichloroacetyl as a transient protecting group, enabling selective deprotection during synthesis .

Preparation Methods

Glycosyl Halide Intermediate

The process begins with the preparation of a galactose-derived glycosyl halide. For example, 2-acetamido-2-deoxy-D-galactose is peracetylated to protect hydroxyl groups, followed by treatment with hydrogen bromide in acetic acid to yield the α-glycosyl bromide. Subsequent displacement of the bromide with ethyl thiol () in the presence of a base (e.g., potassium carbonate) generates the β-thioglycoside due to neighboring group participation from the C2 acetamido group.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize anomerization)

-

Solvent: Dichloromethane or acetonitrile

-

Yield: 60–70% after purification via silica gel chromatography

Protecting Group Strategies

Selective protection of hydroxyl groups is critical. The C3, C4, and C6 hydroxyls are typically protected with benzyl or acetyl groups, while the C2 acetamido group remains intact. For instance, benzylidene acetal protection at C4 and C6 allows selective functionalization at C3. After thioglycosylation, deprotection using hydrogenolysis (for benzyl groups) or alkaline hydrolysis (for acetyl groups) yields the final product.

Modern Catalytic Methods

Advancements in catalysis have improved the efficiency and stereoselectivity of thioglycoside synthesis.

Lewis Acid-Catalyzed Glycosylation

Lewis acids such as or facilitate thioglycosylation by activating glycosyl donors. For example, galactosyl trichloroacetimidate donors react with ethyl thiol under catalysis to produce the β-anomer exclusively.

Optimized Parameters:

-

Catalyst loading: 0.2–0.5 equivalents

-

Reaction time: 2–4 hours

-

Yield: 75–85%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A protocol involving 2-acetamido-3,4,6-tri-O-acetyl-D-galactopyranosyl chloride and ethyl thiol under microwave conditions (100°C, 10 minutes) achieves 80% yield with minimal side products.

Enzymatic and Chemoenzymatic Methods

Enzymatic approaches offer stereoselective and environmentally friendly alternatives.

Lipase-Catalyzed Transglycosylation

Lipases such as Candida antarctica lipase B (CAL-B) catalyze the transglycosylation of peracetylated galactose derivatives with ethyl thiol. The enzyme’s regioselectivity ensures β-configuration retention, with yields up to 65%.

Key Advantages:

-

Mild conditions (30–40°C, aqueous buffer)

-

No need for protecting groups

Glycosynthase Engineering

Engineered glycosynthases (mutant glycosidases lacking hydrolytic activity) enable the synthesis of thioglycosides. For instance, a Escherichia coli β-galactosidase mutant catalyzes the coupling of galactosyl fluoride donors with ethyl thiol, achieving 70% yield.

Industrial-Scale Production

Large-scale synthesis requires cost-effective and reproducible methods.

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability. A setup using microfluidic reactors with immobilized catalyst achieves 90% conversion efficiency at a flow rate of 5 mL/min.

Purification Techniques

Industrial purification employs crystallization from ethanol/water mixtures or size-exclusion chromatography (SEC) to isolate the product with >98% purity.

Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion at , consistent with the molecular formula .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) validates purity, with a retention time of 12.5 minutes under standardized conditions.

| Parameter | Classical Method | Modern Catalytic Method | Enzymatic Method |

|---|---|---|---|

| Yield (%) | 60–70 | 75–85 | 65–70 |

| Reaction Time | 6–12 hours | 2–4 hours | 24–48 hours |

| Catalyst | CAL-B lipase | ||

| Purity (%) | 95 | 98 | 90 |

| Characterization Technique | Key Metrics |

|---|---|

| NMR | 4.8–5.0 ppm (anomeric H) |

| HRMS | |

| HPLC Retention Time | 12.5 minutes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.